

Validation of the biological activity of novel Quinazolin-5-amines

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Compound of Interest

Compound Name: Quinazolin-5-amine

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Comparative Biological Validation of Novel Quinazolin-5-amines

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of emerging **quinazolin-5-amine** derivatives.

This guide provides an objective comparison of the biological activities of novel **quinazolin-5-amine** derivatives, supported by experimental data from recent studies. The information is intended to aid researchers and scientists in the fields of medicinal chemistry and pharmacology in their drug discovery and development efforts.

Anticancer Activity: Potent Inhibition of Key Kinase Pathways

Novel **quinazolin-5-amine** derivatives, particularly those with a 4-anilino substitution, have demonstrated significant potential as anticancer agents. These compounds often act as potent inhibitors of key tyrosine kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A series of novel 4-anilinoquinazoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The half-maximal inhibitory

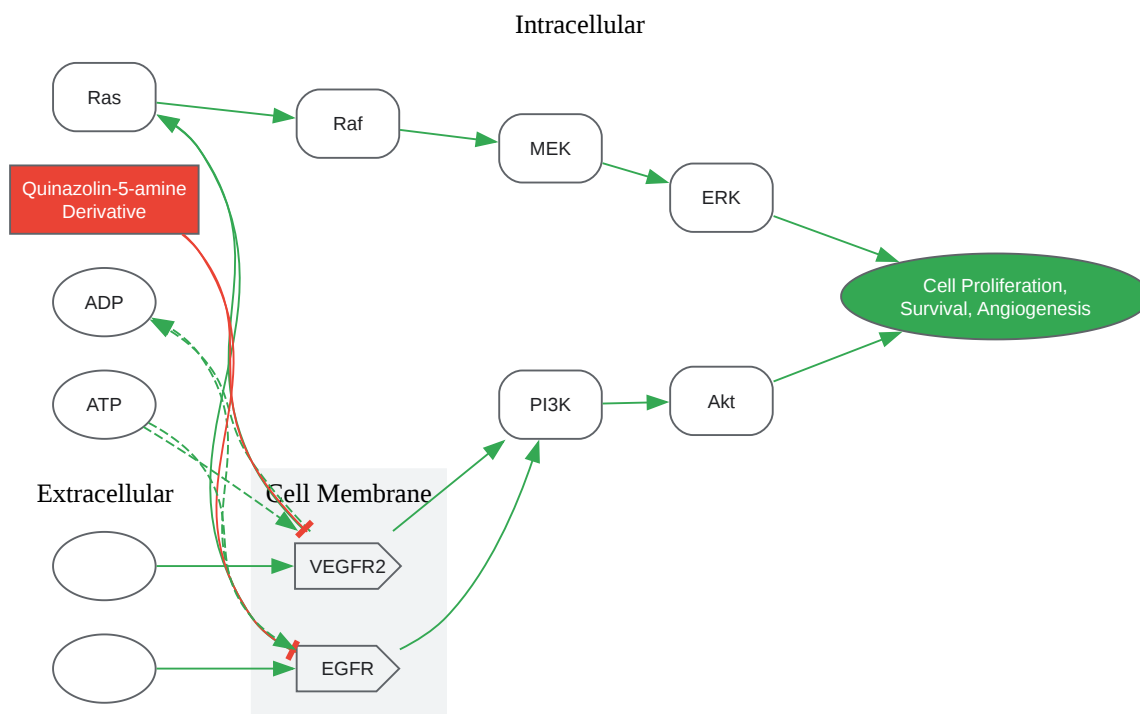
concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Compound/Derivative	Target Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Compound 15a	HT-29 (Colon)	5.27	-	-
MCF-7 (Breast)	4.41	-	-	
H460 (Lung)	11.95	-	-	
Compound 15b	HT-29 (Colon)	-	-	-
MCF-7 (Breast)	-	-	-	
H460 (Lung)	-	-	-	
Compound 15e	HT-29 (Colon)	-	-	-
MCF-7 (Breast)	-	-	-	
H460 (Lung)	-	-	-	
Compound 19h	A549 (Lung)	<1	Gefitinib	>10
HT-29 (Colon)	<1	Erlotinib	>10	
Compound 33	A431 (Skin)	3	Gefitinib	-

Table 1: In vitro anticancer activity of selected 4-anilinoquinazoline derivatives. Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.

The mechanism of action for many of these compounds involves competitive inhibition at the ATP-binding site of EGFR and VEGFR-2, thereby blocking the downstream signaling pathways that lead to cell growth and proliferation.^{[1][2]} Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline core and the anilino moiety can significantly modulate the inhibitory potency and selectivity of these compounds.^{[1][3]}

Signaling Pathway



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Caption: EGFR and VEGFR-2 signaling pathways inhibited by **Quinazolin-5-amine** derivatives.

Antimicrobial Activity

Certain quinazolinone derivatives, structurally related to **quinazolin-5-amines**, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)
Quinazolin-5-one Derivative 1	Staphylococcus aureus	4	Candida albicans	8
Bacillus subtilis	4	Aspergillus niger	16	
Salmonella typhimurium	8	Microsporum phaseolina	8	
Quinazolin-5-one Derivative 2	Escherichia coli	2	-	-
Pseudomonas aeruginosa	4	-	-	
Amoxicillin (Reference)	S. aureus	1.95	-	-
E. faecalis	3.9	-	-	
K. pneumoniae	0.98	-	-	
P. aeruginosa	0.49	-	-	
Clotrimazole (Reference)	-	-	C. albicans	8
-	-	M. phaseolina	16	

Table 2: Antimicrobial activity of selected quinazolin-5-one derivatives. Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.[4][5]

The antibacterial mechanism of some quinazolinone derivatives has been suggested to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Anti-inflammatory Activity

Novel quinazolinone analogs have also been investigated for their anti-inflammatory potential. The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw

edema model, where the percentage of edema inhibition is measured.

Compound/Derivative	Dose (mg/kg)	Edema Inhibition (%)	Reference Compound	Edema Inhibition (%)
Compound 9	50	20.4	Phenylbutazone	-
Compound 21	50	32.5	Phenylbutazone	-

Table 3: In vivo anti-inflammatory activity of selected quinazolinone derivatives. Note: Data is compiled from a single study.[6]

The anti-inflammatory mechanism of some quinazoline derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the inflammatory pathway.[7]

Experimental Protocols

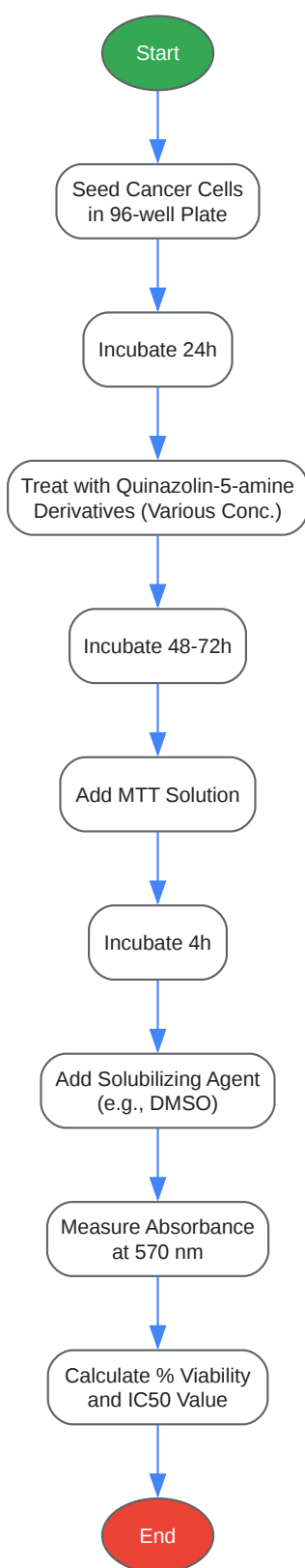
In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of novel **quinazolin-5-amine** derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the **quinazolin-5-amine** derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow



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